N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with two methylphenyl groups attached to the nitrogen atom
Properties
IUPAC Name |
2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(20,21)17(11-16(18)19)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJNHMOQDJZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenylamine and 4-methylphenylsulfonyl chloride.
Reaction Conditions: The 3-methylphenylamine is reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C.
Formation of Intermediate: This reaction forms an intermediate sulfonamide.
Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Synthetic Applications
2.1 Organic Synthesis
N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Coupling Reactions : Acts as a coupling agent in peptide synthesis.
- Functional Group Transformations : The sulfonamide group can be modified to introduce different functional groups, enhancing the compound's reactivity and utility in synthetic pathways.
Biological Applications
3.1 Antitumor Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves:
- Enzyme Inhibition : It may inhibit enzymes critical for tumor growth, potentially serving as a lead compound for anticancer drug development.
- Signaling Pathway Modulation : The compound could influence pathways like PI3K/Akt, which are vital for cell survival and proliferation.
Case Study: Antitumor Efficacy
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating strong antiproliferative effects.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
- N-(3-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
- N-(3-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine
Comparison:
- N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to the presence of two methylphenyl groups, which may influence its reactivity and interactions with biological targets.
- Compounds with different substituents on the phenyl rings (e.g., chloro, methoxy, nitro) may exhibit different chemical and biological properties, such as altered reactivity or binding affinity to enzymes.
Biological Activity
N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a sulfonyl glycine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and implications for pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique arrangement of a methyl-substituted phenyl ring and a sulfonyl group linked to a glycine moiety. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : The initial step includes the reaction of 3-methylphenyl amine with a sulfonyl chloride to form the sulfonamide.
- Coupling with Glycine : The sulfonamide is then coupled with glycine under acidic or basic conditions to yield the final product.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly at glycine receptors and NMDA receptors. This interaction is significant in neurological contexts, potentially influencing conditions such as epilepsy and neurodegenerative diseases.
In Vitro Studies
In vitro studies have shown that this compound exhibits antagonist activity at the glycine site on NMDA receptors. For instance, compounds structurally related to this compound demonstrated varying degrees of binding affinity and functional antagonism, suggesting that modifications in the phenyl rings can significantly alter potency and efficacy .
Case Studies
Several studies have explored the pharmacological potential of sulfonyl glycine derivatives:
- Anticonvulsant Activity : A study highlighted that similar compounds showed promising anticonvulsant properties in animal models, indicating potential therapeutic applications for seizure disorders .
- Cytotoxicity Against Cancer Cells : Research on structurally related compounds revealed significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Comparative Analysis
A comparative analysis of related compounds provides insight into structure-activity relationships (SAR):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | Chlorophenyl and phenylsulfonyl groups | Moderate NMDA antagonism |
| N-(2-methylphenyl)-N-(phenylsulfonyl)glycine | Methyl group on a different position | Enhanced selectivity at glycine sites |
| N-(3-chloro-2-methylphenyl)-N-(tosyl)glycine | Tosyl instead of methylsulfonyl | Altered solubility and receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
